
Disilabenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disilabenzene is a heteroaromatic compound where two carbon atoms in the benzene ring are replaced by silicon atoms. This unique structure imparts distinct chemical properties compared to its all-carbon counterpart, benzene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disilabenzene can be synthesized through the reaction of disilynes with alkynes. For instance, a stable 1,4-disilabenzene can be generated from the reaction of a stable disilyne with 3-hexyne. This reaction typically requires photochemical conditions to proceed . Another method involves the reaction of disilynes with phenylacetylene, leading to the formation of 1,2-disilabenzene .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Disilabenzene undergoes various chemical reactions, including:
Common Reagents and Conditions: Common reagents used in the reactions of this compound include B(C6F5)3, nBuLi, and phenylacetylene. These reactions often require inert atmospheres and low temperatures to prevent unwanted side reactions .
Major Products: The major products formed from the reactions of this compound include radical cations, dications, and diene-type products, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Disilabenzene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of disilabenzene involves its ability to undergo various chemical transformations due to the presence of silicon atoms in its structure. The silicon atoms impart unique electronic properties, allowing this compound to participate in reactions that are not typically observed with benzene. For instance, the oxidation of this compound leads to the formation of stable radical cations and dications, which can further react to form various products .
Comparaison Avec Des Composés Similaires
Silabenzene: A heteroaromatic compound with one silicon atom replacing a carbon atom in the benzene ring.
Digermabenzene: A compound where two carbon atoms in the benzene ring are replaced by germanium atoms.
Trisilabenzene: A compound with three silicon atoms replacing carbon atoms in the benzene ring.
Uniqueness of Disilabenzene: this compound is unique due to the presence of two silicon atoms in the benzene ring, which imparts distinct electronic and chemical properties. Unlike benzene, this compound readily reacts with various reagents to form diene-type products, highlighting its reactivity and potential for diverse applications .
Propriétés
Formule moléculaire |
C4H4Si2 |
|---|---|
Poids moléculaire |
108.24 g/mol |
Nom IUPAC |
1,2-disilacyclohexa-1,2,4,6-tetraene |
InChI |
InChI=1S/C4H4Si2/c1-2-4-6-5-3-1/h1-4H |
Clé InChI |
RPDNYGWCPGJWTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[Si]=[Si]=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


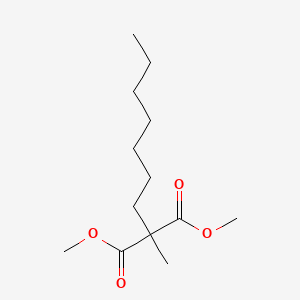


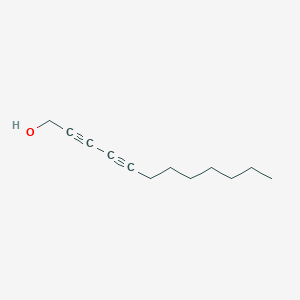
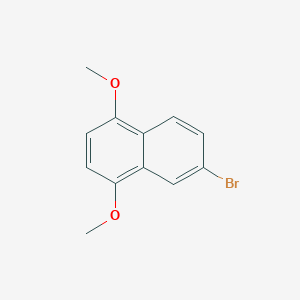
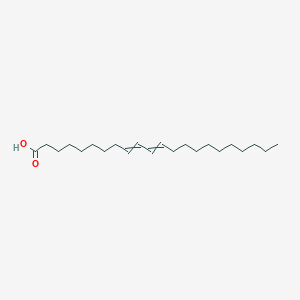
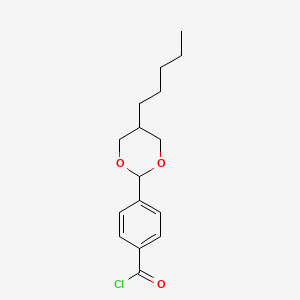
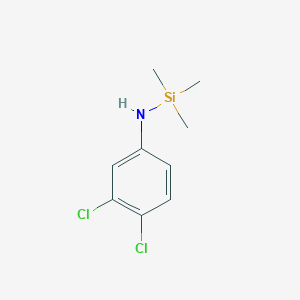
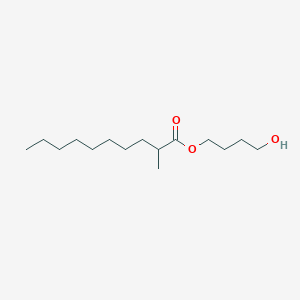
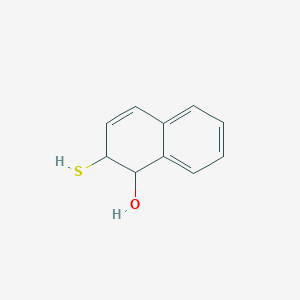
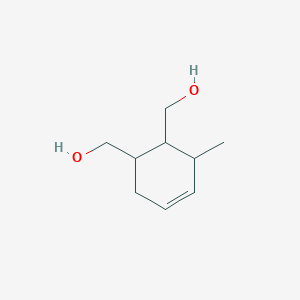
![8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline](/img/structure/B14346694.png)
![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)
